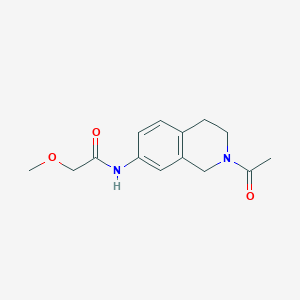

![molecular formula C18H14ClN5O3 B2406843 2-(8-(4-氯苯基)-(氧代)吡唑并[1,5-d][1,2,4]三嗪-1-基)-N-(呋喃-2-基甲基)乙酰胺 CAS No. 1021020-58-5](/img/structure/B2406843.png)

2-(8-(4-氯苯基)-(氧代)吡唑并[1,5-d][1,2,4]三嗪-1-基)-N-(呋喃-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

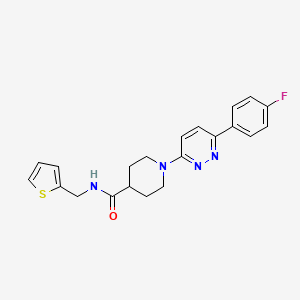

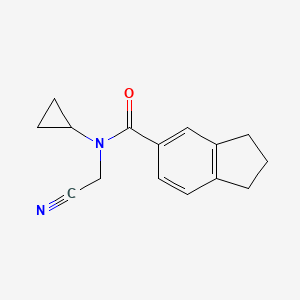

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring, a chlorophenyl group, and a furan-2-ylmethyl group .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups was confirmed by infrared (IR) spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the presence of various functional groups. The IR spectra revealed the presence of the functional groups .科学研究应用

合成和生物活性:

- 该化合物是一组合成衍生物的一部分,已显示出在抗癌和抗菌活性方面的潜力。这些化合物,包括吡唑并[5,1-c][1,2,4]三嗪,已根据其结构特性进行表征,并对其生物活性进行了评估 (Riyadh, Kheder, & Asiry, 2013).

- 已合成类似的化合物作为包含安替比林部分的杂环,重点是其抗菌活性 (Bondock, Rabie, Etman, & Fadda, 2008).

分子合成和衍生物:

- 一项研究概述了具有杂芳取代基的吡唑并[1,5-a][1,3,5]三嗪的合成,证明了一种使用呋喃-2-基、噻吩-2-基和吡啶-3-基取代基合成衍生物的方法的效率 (Velihina, Kachaeva, Pil'o, Moskvina, Shablykina, & Brovarets, 2020).

- 另一项研究重点关注具有相似结构框架的化合物的反应性,深入了解各种衍生物的合成及其潜在应用 (Mironovich, Kostina, & Podol’nikova, 2013).

化学性质和合成方法:

- 已探索了合成包含呋喃核的新嘌呤类似物,其中包括合成与吡唑并[5,1-c]三嗪相关的化合物,表明这些化合物在化学合成中的多功能性 (Mostafa & Nada, 2015).

- 另一项研究详细介绍了包含安替比林部分的吡唑并[5,1-c][1,2,4]三嗪衍生物的合成,进一步强调了该化合物在创建新型化学结构中的作用 (Ayyad, El‐Taweel, Elagamey, & El-Mashad, 2012).

未来方向

作用机制

Target of Action

The primary target of this compound is CSNK2 , also known as Casein Kinase II . CSNK2 is a serine/threonine protein kinase that is ubiquitous in all eukaryotes and involved in cell cycle control, DNA repair, and circadian rhythm regulation .

Mode of Action

The compound interacts with CSNK2 by forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket . This interaction is facilitated by a 1,2,4-triazole group in the compound, which replaces the amide group present in many potent pyrazolo[1,5-a]pyrimidine inhibitors .

Biochemical Pathways

The compound’s interaction with CSNK2 affects various biochemical pathways. CSNK2 is involved in the regulation of multiple cellular processes, including cell cycle progression and apoptosis. By inhibiting CSNK2, the compound can potentially disrupt these processes, leading to antiviral activity against β-coronaviruses .

Pharmacokinetics

The compound exhibits excellent in vitro metabolic stability. A rapid decline in plasma concentration of the compound was observed in vivo, which may be attributed to lung accumulation . This suggests that while the compound has good metabolic stability, its bioavailability may be affected by its distribution in the body .

Result of Action

The result of the compound’s action is the inhibition of CSNK2, leading to potential antiviral activity against β-coronaviruses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its distribution in the body and thus its bioavailability . Furthermore, the compound’s stability in different physiological conditions can also impact its efficacy.

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIVXZDOCLZTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)